molecular formula C64H80N8NiO8 B124037 Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine CAS No. 155773-71-0

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

Cat. No.: B124037
CAS No.: 155773-71-0
M. Wt: 1148.1 g/mol
InChI Key: JFVRZEMMDHQJPH-UHFFFAOYSA-N
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Description

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a type of organic ligand that has a phthalocyanine structure . The central metal ion in this compound is nickel, which carries a divalent charge . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .


Molecular Structure Analysis

The molecular formula of this compound is C64H80N8NiO8 . The structure of phthalocyanine compounds is typically distorted into a saddle shape conformation due to the steric congestion between the neighboring butoxyl groups .


Physical And Chemical Properties Analysis

This compound appears as a dark green powder . It has a melting point of 288-293 °C . The compound has a maximum absorption at 743 nm .

Scientific Research Applications

Ultrasonic Degradation Studies

Nickel(II) phthalocyanines have been studied for their degradation under ultrasonic conditions. Banks, Wylie, and Compton (2004) investigated the ultrasonically induced degradations of nickel(II) phthalocyanines, observing rapid decolourisation and transfer of nickel ions into the aqueous phase (Banks et al., 2004).

Sensor Applications

A biomimetic sensor based on a carbon paste electrode modified with nickel(II) phthalocyanine was developed by Wong, Lanza, and Sotomayor (2013) for the sensitive and selective analysis of the herbicide diuron in environmental media (Wong et al., 2013).

Structural and Morphological Analysis

Harish and Viswanath (2016) conducted studies on thin films of nickel phthalocyanine, revealing important data on crystallinity and molecular packing through various characterization techniques (Harish & Viswanath, 2016).

Electrical Properties

Sarkar and Suresh (2018) discovered negative differential resistance at room temperature in ultrathin films of nickel phthalocyanine, signifying its potential in electronic applications (Sarkar & Suresh, 2018).

Photocatalytic Potential

Hong et al. (2018) investigated the photoexcited state of octabutoxy nickel(II) phthalocyanine, providing insights that could guide the design of photocatalysts (Hong et al., 2018).

Corrosion Inhibition

Dibetsoe et al. (2015) explored the use of phthalocyanine derivatives, including nickel(II) phthalocyanine, as corrosion inhibitors for aluminium in acidic media, highlighting their significant inhibition efficiencies (Dibetsoe et al., 2015).

Safety and Hazards

The compound carries a warning signal word and has hazard statements H317 . It has hazard codes Xi and precautionary statements P280 . It is not hazardous for all modes of transport .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine can be achieved by a reaction between phthalonitrile and nickel acetate in the presence of butanol as a solvent.", "Starting Materials": [ "Phthalonitrile", "Nickel acetate", "Butanol" ], "Reaction": [ "To a stirred solution of phthalonitrile in butanol, add nickel acetate slowly while maintaining the temperature at 60-70°C.", "Continue stirring the mixture for 24 hours at the same temperature.", "The resulting green solid is filtered and washed with ethanol.", "The product is then recrystallized from a mixture of chloroform and methanol to obtain the final compound." ] }

155773-71-0

Molecular Formula

C64H80N8NiO8

Molecular Weight

1148.1 g/mol

IUPAC Name

nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2

InChI Key

JFVRZEMMDHQJPH-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
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Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
Customer
Q & A

Q1: What is the significance of observing Negative Differential Resistance (NDR) in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films?

A1: The observation of NDR in this compound ultrathin films, both on its own and in conjunction with graphene oxide, suggests its potential for applications in electronic devices. [] NDR is a phenomenon where the electrical current decreases with increasing voltage, a characteristic crucial for developing molecular switches, memory devices, and oscillators. This finding paves the way for exploring this material's use in next-generation electronics.

Q2: How does the incorporation of graphene oxide influence the properties of this compound in the context of the study?

A2: The research demonstrates that incorporating graphene oxide with this compound ultrathin films leads to observable NDR effects. [] This suggests that graphene oxide may play a role in modulating the electronic properties of the this compound, potentially influencing charge transport mechanisms and contributing to the observed NDR behavior. This finding highlights the potential of combining these materials for enhanced electronic device performance.

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